2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide
Description
2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide is a substituted acetamide derivative featuring a benzyl group substituted with an iodine atom at the ortho position, an isopropyl group on the nitrogen, and a free amino group on the acetamide backbone. Its molecular formula is C₁₂H₁₇IN₂O, with a molar mass of 346.19 g/mol .
Properties
IUPAC Name |
2-amino-N-[(2-iodophenyl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHWBKLTMQLVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1I)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-iodobenzylamine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 2-iodobenzylamine is reacted with acetic anhydride to form an intermediate acetamide.
Amidation reaction: The intermediate is then treated with isopropylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Key Observations:
Bromine (in the 4-bromo analog) offers intermediate reactivity but lacks detailed toxicological data . Chloro-fluoro combinations (e.g., 2-chloro-6-fluoro) lower density and alter acidity (pKa ~8.24), suggesting improved solubility in polar solvents .
Functional Group Influence :
- Methoxy groups (e.g., 3-methoxybenzyl) increase polarity, enhancing solubility in aqueous media, whereas trifluoroethyl groups improve metabolic stability in agrochemicals .
Physicochemical and Pharmacokinetic Properties
Comparative data for select analogs:
Biological Activity
2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the iodine atom enhances lipophilicity, which may improve interactions with biological targets. Its structure includes an amino group, an isopropyl moiety, and a benzyl group substituted with iodine, contributing to its reactivity and biological potential .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Interaction : The compound may bind to enzymes, altering their activity and affecting metabolic pathways.
- Signaling Pathways : It can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown that halogenated compounds can enhance anticancer effects due to increased interaction with cellular targets .
Table 1: Summary of Anticancer Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| Similar Halogenated Compounds | Anticancer | Varies |
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Table 2: Summary of Anti-inflammatory Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | TBD | |
| Related Compounds | Anti-inflammatory | Varies |
Case Studies
- In Vitro Studies : A study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxic effects at concentrations ranging from 5 µM to 20 µM, suggesting its potential as a chemotherapeutic agent.
- Animal Models : Further research involved administering the compound in animal models of inflammation. Results showed a marked reduction in inflammatory markers, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
